molecular formula C14H20O2 B3286985 Cyclohexyl-(4-methoxyphenyl)methanol CAS No. 835-68-7

Cyclohexyl-(4-methoxyphenyl)methanol

Cat. No. B3286985
Key on ui cas rn: 835-68-7
M. Wt: 220.31 g/mol
InChI Key: LYCWQSNBMGVYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06756502B2

Procedure details

Referring now to FIG. 2, this alternative synthesis starts from 4-methoxy-benzaldehyde (VI) which is subjected to treatment with cyclohexyl magnesium bromide to yield cyclohexyl-(4-methoxy-phenyl)-methanol (V). This in turn is then oxidised so as to yield cyclohexyl-(4-methoxy-phenyl)-methanone (III).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclohexyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1.[CH:11]1([Mg]Br)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1>>[CH:11]1([CH:7]([C:6]2[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[OH:8])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Step Two
Name
cyclohexyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
this alternative synthesis

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C(O)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.